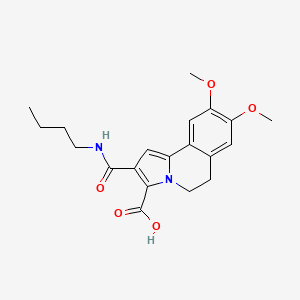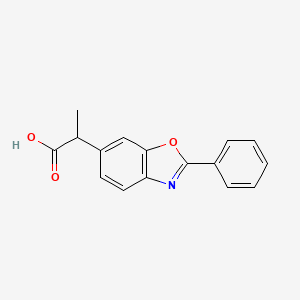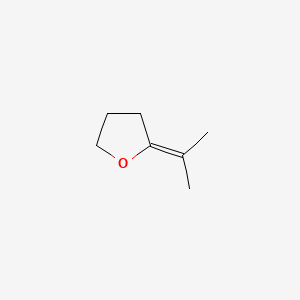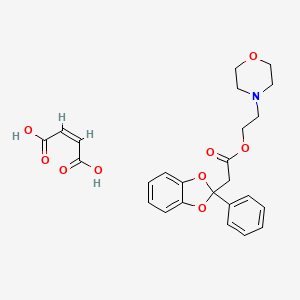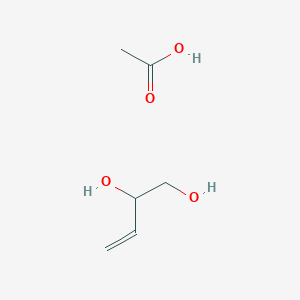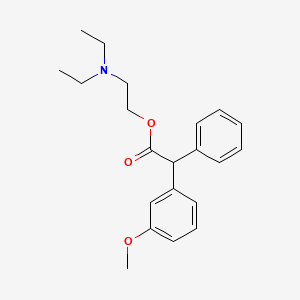
2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate is a chemical compound with a complex structure that includes a diethylamino group, a methoxyphenyl group, and a phenylacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(diethylamino)ethanol with 2-(3-methoxyphenyl)-2-phenylacetyl chloride under basic conditions to form the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol, while reduction of the ester group yields an alcohol .
Applications De Recherche Scientifique
2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with receptors or enzymes, modulating their activity. The methoxyphenyl and phenylacetate groups can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(diethylamino)ethyl 2-phenylacetate: Lacks the methoxy group, which can affect its reactivity and biological activity.
2-(diethylamino)ethyl 2-(4-methoxyphenyl)-2-phenylacetate: Similar structure but with the methoxy group in a different position, leading to different chemical properties.
2-(diethylamino)ethyl 2-(3-hydroxyphenyl)-2-phenylacetate: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and interactions.
Uniqueness
2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
36653-74-4 |
|---|---|
Formule moléculaire |
C21H27NO3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate |
InChI |
InChI=1S/C21H27NO3/c1-4-22(5-2)14-15-25-21(23)20(17-10-7-6-8-11-17)18-12-9-13-19(16-18)24-3/h6-13,16,20H,4-5,14-15H2,1-3H3 |
Clé InChI |
KDEOEFPQJFQKFA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane](/img/structure/B14666208.png)
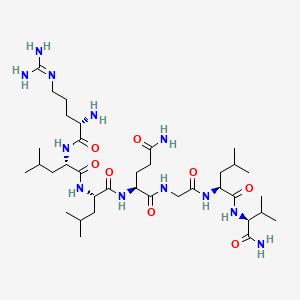
![7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B14666222.png)
![3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine](/img/structure/B14666224.png)
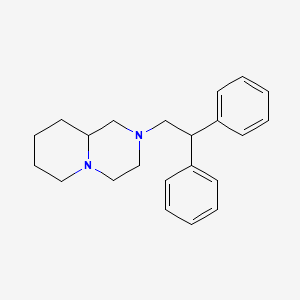
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
